3-Bromo-2-(trifluoromethyl)thiophene
Overview
Description
3-Bromo-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5H2BrF3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and trifluoromethyl groups on the thiophene ring imparts unique chemical properties to this compound, making it valuable in various chemical and industrial applications .
Mechanism of Action
Target of Action
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and chemical products .
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of more complex compounds .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the final compound it contributes to synthesizing .
Result of Action
As a chemical intermediate, its effects would be seen in the properties of the final compounds it helps synthesize .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)thiophene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . It is typically stored under inert gas at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-(trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with arylboronic acids.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)thiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-Bromo-3-methylthiophene: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
3-Bromo-2-(trifluoromethyl)thiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group imparts electron-withdrawing properties, making the compound suitable for various applications in organic synthesis and material science .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEYJGSTKDPCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650149 | |
Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924818-17-7 | |
Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924818-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(trifluoromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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